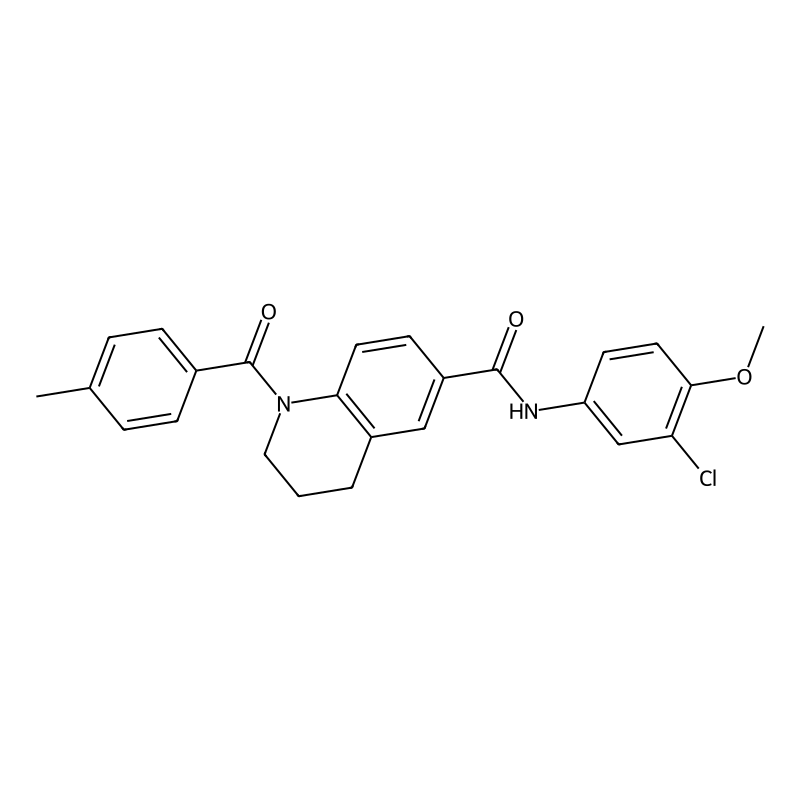

N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Catalog No.

S7989717

CAS No.

M.F

C25H23ClN2O3

M. Wt

434.9 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C25H23ClN2O3/c1-16-5-7-17(8-6-16)25(30)28-13-3-4-18-14-19(9-11-22(18)28)24(29)27-20-10-12-23(31-2)21(26)15-20/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,29)

InChI Key

FHYCEFGIZDUBEY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl

BMQ is a chemical compound that belongs to the class of tetrahydroquinolines, which are heterocyclic compounds containing a quinoline ring fused with a cyclohexane ring. BMQ is a derivative of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid (THQC), an important intermediate in the synthesis of various bioactive compounds. BMQ is a white crystalline powder with a molecular weight of 393g/mol.

2.

2.

BMQ has a melting point range of 238°C to 240°C. Its solubility in water is 0.0001 g/L, and it is soluble in organic solvents such as DMSO and ethanol. BMQ is stable at room temperature and has a shelf life of at least two years when stored at -20°C.

3.

3.

BMQ can be synthesized by reacting THQC with benzylamine and 4-methylbenzoyl chloride under anhydrous conditions. The resulting product is then purified using column chromatography. BMQ’s structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

4. Analytical Methods

Several analytical methods are available to identify and quantify BMQ, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). These methods can detect BMQ even at trace levels and are useful for quality control purposes in industrial production.

5. Biological Properties

BMQ exhibits various biological properties, such as antitumor, antiviral, anti-inflammatory, and antioxidant activity. BMQ has been shown to inhibit the growth of several tumor cell lines, including human cervical cancer, lung cancer, and breast cancer cells. The antiviral activity of BMQ has been evaluated against herpes simplex virus type 1 (HSV-1) and its mode of action has been determined. BMQ has also been reported to have anti-inflammatory and antioxidant properties that help to reduce oxidative stress and inflammation in vivo.

6.

4. Analytical Methods

Several analytical methods are available to identify and quantify BMQ, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). These methods can detect BMQ even at trace levels and are useful for quality control purposes in industrial production.

5. Biological Properties

BMQ exhibits various biological properties, such as antitumor, antiviral, anti-inflammatory, and antioxidant activity. BMQ has been shown to inhibit the growth of several tumor cell lines, including human cervical cancer, lung cancer, and breast cancer cells. The antiviral activity of BMQ has been evaluated against herpes simplex virus type 1 (HSV-1) and its mode of action has been determined. BMQ has also been reported to have anti-inflammatory and antioxidant properties that help to reduce oxidative stress and inflammation in vivo.

6.

BMQ has low toxicity in vitro and in vivo experiments, and the maximum tolerated dose has been reported to be 200 mg/kg in mice. However, studies have shown that the toxic effects of BMQ may be dependent on dose, route of administration, and duration of exposure. Therefore, caution should be taken in using BMQ in scientific experiments or industrial production, and appropriate safety procedures should be followed.

7.

7.

BMQ has various applications in scientific experiments, including as a starting material for the synthesis of bioactive compounds, as a probe for the development of new drugs, and as a tool for understanding the mechanism of action of drugs. BMQ has also been used in the development of new drug delivery systems, such as nanocarriers and liposomes.

8.

8.

The current research on BMQ is primarily focused on its potential applications in drug discovery, as well as its mechanism of action in vivo. Several studies have been published on the synthesis and characterization of BMQ, as well as its biological properties and toxicity.

9.

9.

BMQ has potential implications in various fields of research and industry, including drug discovery, chemical synthesis, and nanotechnology. BMQ can be used as a starting material for the synthesis of new bioactive compounds or as a probe for the development of new drugs. Moreover, BMQ can be employed as a tool to understand the mechanism of action of drugs, or in the development of drug delivery systems.

10. Limitations and Future Directions

As with any scientific research, there are limitations in the use of BMQ. These limitations include its low solubility in water, which hinders its use in certain applications, and its potential toxicity in high doses. Future research is needed to develop new methods for the synthesis and purification of BMQ, as well as to investigate its potential applications in various fields, including drug discovery, chemical synthesis, and nanotechnology. The use of BMQ in combination with other drugs or therapeutic agents should also be explored to enhance its therapeutic efficacy and reduce potential toxicity.

Overall, BMQ is an interesting compound that shows great potential in various fields of research and industry. While much is already known about its properties, there is still much to learn, and future research will undoubtedly provide new insights into its properties and applications.

10. Limitations and Future Directions

As with any scientific research, there are limitations in the use of BMQ. These limitations include its low solubility in water, which hinders its use in certain applications, and its potential toxicity in high doses. Future research is needed to develop new methods for the synthesis and purification of BMQ, as well as to investigate its potential applications in various fields, including drug discovery, chemical synthesis, and nanotechnology. The use of BMQ in combination with other drugs or therapeutic agents should also be explored to enhance its therapeutic efficacy and reduce potential toxicity.

Overall, BMQ is an interesting compound that shows great potential in various fields of research and industry. While much is already known about its properties, there is still much to learn, and future research will undoubtedly provide new insights into its properties and applications.

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

434.1397203 g/mol

Monoisotopic Mass

434.1397203 g/mol

Heavy Atom Count

31

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds